molecular formula C14H15N3O4 B12093127 2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid

Cat. No.: B12093127
M. Wt: 289.29 g/mol
InChI Key: IQMIVNGNLQKTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-PYRAZOL-1-YL)PROPANOIC ACID is a chiral amino acid derivative that features a benzyloxycarbonyl (Cbz) protecting group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-PYRAZOL-1-YL)PROPANOIC ACID typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction: The protected amino acid is then coupled with the pyrazole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-PYRAZOL-1-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for deprotection.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Deprotected amino acid derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-PYRAZOL-1-YL)PROPANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-PYRAZOL-1-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyloxycarbonyl group provides stability and protection during synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-IMIDAZOL-1-YL)PROPANOIC ACID: Similar structure but with an imidazole ring instead of a pyrazole ring.

    (S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-TRIAZOL-1-YL)PROPANOIC ACID: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

(S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-PYRAZOL-1-YL)PROPANOIC ACID is unique due to its specific combination of a pyrazole ring and a benzyloxycarbonyl-protected amino acid. This combination provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(19)12(9-17-8-4-7-15-17)16-14(20)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIVNGNLQKTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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